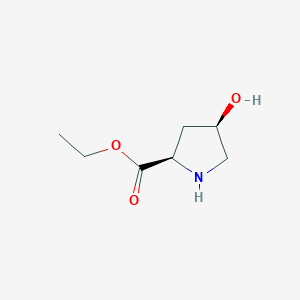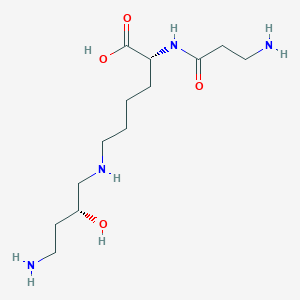
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is also known as (R,R)-Et-Hyp-Phe-OC2H5 or simply Et-Hyp-Phe-OC2H5. It is a derivative of proline and is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is not fully understood. However, it is believed to work by inducing chirality in other molecules, which can affect their biological activity. It may also interact with enzymes and other proteins in the body, leading to changes in their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known to be a non-toxic compound that is relatively stable under normal laboratory conditions. It is also soluble in a wide range of solvents, making it easy to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate is its ability to induce chirality in other molecules. This makes it a useful tool in asymmetric synthesis, where chirality is important. It is also a relatively non-toxic and stable compound, making it easy to work with in the laboratory. However, one limitation of this compound is its cost, which can be relatively high compared to other chiral auxiliaries.
Direcciones Futuras
There are many potential future directions for research involving (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate. One area of interest is the development of new synthetic methods using this compound as a chiral auxiliary. Another area of interest is the synthesis of new biologically active compounds using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of (2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate involves the condensation of ethyl glycinate hydrochloride and (R)-phenylglycine methyl ester. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified by column chromatography to obtain a pure enantiomer.
Aplicaciones Científicas De Investigación
(2R,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate has been widely used in scientific research due to its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it helps to induce chirality in other molecules. It has also been used in the synthesis of various biologically active compounds, such as antitumor agents and antibiotics.
Propiedades
IUPAC Name |
ethyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(10)6-3-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHQESARJMGVCZ-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)










